molecular formula C11H13NO3 B14032183 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

7-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B14032183
M. Wt: 207.23 g/mol
InChI Key: QNHCBGVIUHXVHP-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the cyclization of benzylamine derivatives. One common method includes the use of 2-amino-4-methoxybenzoic acid in the presence of acetic acid . The reaction conditions often require a solvent such as tetrahydrofuran and may involve heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological activities .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the carboxylic acid functionality allows for diverse chemical modifications and potential biological activities .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

7-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C11H13NO3/c1-15-8-3-2-7-4-5-12-10(11(13)14)9(7)6-8/h2-3,6,10,12H,4-5H2,1H3,(H,13,14)

InChI Key

QNHCBGVIUHXVHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCNC2C(=O)O)C=C1

Origin of Product

United States

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